![molecular formula C20H17Cl2N3O2 B2692258 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1171025-43-6](/img/structure/B2692258.png)
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The compound is formed as an intermediate in the synthesis of anxiety disorder active pharmaceutical ingredient lorazepam . The acetylation reaction is involved in its synthesis .Molecular Structure Analysis
The molecular formula of the compound is C15H10Cl3NO2 . The dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
Intramolecular C-H⋯O and N-H⋯O hydrogen bonds both generate S(6) rings .Physical And Chemical Properties Analysis
The compound has a melting point of 159-161 °C (lit.) and a predicted boiling point of 565.0±50.0 °C. Its predicted density is 1.452±0.06 g/cm3. It is slightly soluble in chloroform and methanol when heated and sonicated .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) outlines the synthesis of a series of pyrazolopyrimidine derivatives, highlighting the versatility of pyrazole-based compounds in creating molecules with potential anticancer and anti-inflammatory properties. These derivatives were synthesized through various chemical reactions and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting the structural adaptability of pyrazole compounds for targeting specific biological pathways (Rahmouni et al., 2016).
Structural Studies and Potential Bioisosterism
Research by Iulek et al. (1993) on pyrazole derivatives, including a focus on their crystal structures, indicates the potential of such compounds as bioisosteres for known therapeutic agents. The study discusses the planarity and dihedral angles within these molecules, which could influence their biological activity by mimicking the spatial arrangement of atoms in other biologically active compounds, thus suggesting a method for the rational design of new therapeutics (Iulek et al., 1993).
Chemical Reactivity and Synthetic Applications
Further research into pyrazole derivatives, such as that conducted by Ahmed et al. (2018), demonstrates the chemical reactivity of these compounds, enabling the synthesis of novel thienopyrazole derivatives. This study provides insights into how substitutions on the pyrazole ring can lead to a wide range of compounds with varied biological activities, emphasizing the role of pyrazole derivatives in the development of new chemical entities (Ahmed et al., 2018).
Novel Compounds and Mechanistic Insights
The work by Ledenyova et al. (2018) on the unexpected reactions of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlights the complexity of reactions involving pyrazole derivatives. This research not only contributes to the understanding of the chemical behavior of pyrazole-based compounds but also opens up new pathways for synthesizing compounds with potential biological applications (Ledenyova et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-3-25-12(2)10-18(24-25)20(27)23-17-9-8-13(21)11-15(17)19(26)14-6-4-5-7-16(14)22/h4-11H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWRGDABLTTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.